

Pharmacological profile of carotegrast methyl

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Compound of Interest

Compound Name: Carotegrast

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An In-Depth Technical Guide to the Pharmacological Profile of **Carotegrast Methyl**

Introduction

Carotegrast methyl, also known as AJM300 and marketed under the trade name Carogra®, is a first-in-class, orally administered small-molecule antagonist of $\alpha 4$ -integrin.[1][2] It is approved in Japan for the induction of remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to mesalazine.[3][4] **Carotegrast methyl** is a prodrug, designed to enhance oral bioavailability, which is rapidly converted to its pharmacologically active metabolite, **carotegrast**. [4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical profile of **carotegrast methyl**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

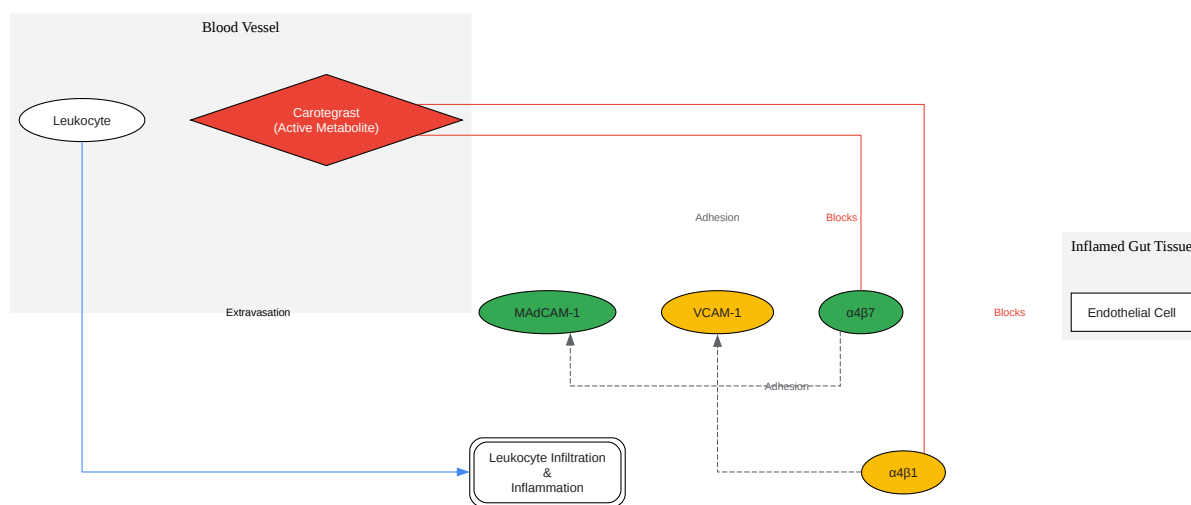
Carotegrast methyl's therapeutic effect is derived from the targeted action of its active metabolite, **carotegrast** (also referred to as HCA2969 in preclinical studies), on leukocyte trafficking.[6][7]

2.1 Prodrug Conversion Following oral administration, **carotegrast methyl**, an ester prodrug, is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 1, primarily in the liver, to form the active carboxylic acid metabolite, **carotegrast**. [4][5] This conversion is essential for its pharmacological activity, as the parent compound has limited pharmacological action.[5]

2.2 Target Inhibition The active metabolite, **carotegrast**, is a potent and selective antagonist of $\alpha 4$ -integrin.[6] Integrins are heterodimeric proteins on the surface of leukocytes that mediate cell adhesion and migration.[8] **Carotegrast** specifically targets two $\alpha 4$ -integrin heterodimers:

- $\alpha 4\beta 1$ (Very Late Antigen-4, VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[2][3]
- $\alpha 4\beta 7$: This integrin is crucial for gut-specific leukocyte homing and binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the vascular endothelium of the gastrointestinal tract.[2][8]

In inflammatory bowel diseases like ulcerative colitis, the expression of VCAM-1 and MAdCAM-1 is upregulated in the inflamed intestinal mucosa, promoting the recruitment of pathogenic leukocytes.[2][8] By blocking the interaction of $\alpha 4\beta 1$ with VCAM-1 and $\alpha 4\beta 7$ with MAdCAM-1, **carotegrast** inhibits the adhesion and subsequent extravasation of inflammatory cells (such as lymphocytes) from the bloodstream into the inflamed intestinal tissue.[1][9] This targeted interruption of leukocyte trafficking reduces the inflammatory infiltrate in the colon, thereby ameliorating inflammation and allowing for mucosal healing.[8][10]



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Caption: Mechanism of action of **carotegrast**.

Pharmacological Data

3.1 Pharmacodynamics The pharmacodynamic activity of **carotegrast** methyl is primarily assessed through its in vitro binding and inhibitory potency and its in vivo effects on lymphocyte trafficking.

In Vitro Activity The active metabolite, **carotegrast** (HCA2969), demonstrates high-affinity binding and potent antagonism of both human and mouse $\alpha 4$ integrins.[6][11]

Table 1: In Vitro Potency of **Carotegrast** (HCA2969)

Target Integrin	Species	Assay Cell Line	Binding Affinity (KD, nM)	Functional Inhibition (IC50, nM)
$\alpha 4\beta 1$	Human	Jurkat	0.32	5.8
$\alpha 4\beta 7$	Human	RPMI-8866	0.46	1.4
$\alpha 4\beta 7$	Mouse	TK-1	0.2	26

(Data sourced from MedchemExpress and GlpBio)[6][11][12]

In Vivo Pharmacodynamics In preclinical studies using mice, oral administration of **carotegrast** methyl led to a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding transient increase in peripheral lymphocyte counts.[6][13] This increase in circulating lymphocytes is a pharmacodynamic marker of $\alpha 4$ -integrin antagonism, reflecting the prevention of leukocyte egress from the bloodstream into tissues.[14] In healthy human subjects, a single 960 mg dose of **carotegrast** methyl resulted in a significant increase in lymphocyte count (mean, 50.58%), which was sustained over a 24-hour period.[14]

3.2 Pharmacokinetics **Carotegrast** methyl is an orally administered prodrug that is converted to its active metabolite.

Table 2: Summary of Pharmacokinetic Properties

Parameter	Description
Absorption	Orally absorbed. Food reduces the systemic exposure (AUClast) of carotegrast methyl by 21–57% and the active metabolite carotegrast by 5–29%. However, this reduction had no significant effect on the pharmacodynamic marker (lymphocyte count) at a 960 mg dose.[5]
Metabolism	Carotegrast methyl is a prodrug hydrolyzed to the active metabolite, carotegrast, by carboxylesterase 1 in the liver.[4][5] Carotegrast methyl is also a moderate inhibitor of CYP3A4.[15]
Elimination	The terminal elimination half-life (t _{1/2}) in healthy adults after a 960 mg dose is approximately 8.0-20.2 hours for carotegrast methyl and 10.0-15.6 hours for carotegrast.[16]

| Drug Interactions | Co-administration with rifampicin (a potent OATP inhibitor) significantly increases the exposure of **carotegrast** (C_{max} increased 4.78-fold, AUC_{0-t} increased 5.59-fold), indicating a potential for interaction with OATP-inhibiting drugs.[17] |

Clinical Efficacy and Safety

4.1 Clinical Efficacy in Ulcerative Colitis The efficacy of **carotegrast** methyl for inducing remission in moderately active ulcerative colitis has been demonstrated in randomized controlled trials.

Table 3: Key Phase 3 Clinical Trial Efficacy Results (AJM300/CT3 Study)

Endpoint (at Week 8)	Carotegrast Methyl (960 mg TID, n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Clinical Response*	45% (46/102)	21% (21/101)	3.30 (1.73 - 6.29)	0.00028

(Data sourced from Matsuoka K, et al., 2022)[3][18] *Clinical response defined as a reduction in Mayo Clinic score of $\geq 30\%$ and ≥ 3 points, a reduction in rectal bleeding subscore of ≥ 1 or a score of ≤ 1 , and an endoscopic subscore of ≤ 1 . [3]

Real-world prospective cohort studies have supported these findings, with 45% of patients achieving clinical remission and 22% achieving endoscopic remission by week 8. [19][20]

4.2 Safety and Tolerability **Carotegrast** methyl is generally well-tolerated. [1][3]

- Common Adverse Events: In the Phase 3 trial, the incidence of adverse events was similar between the **carotegrast** methyl (38%) and placebo (39%) groups. [18] The most common adverse events reported included nasopharyngitis, headache, and nausea. [2] Most events were mild to moderate in severity. [1]
- Progressive Multifocal Leukoencephalopathy (PML): Antagonism of $\alpha 4$ -integrin by the antibody natalizumab is associated with a risk of PML, a rare brain infection. [3] To mitigate this potential risk, the clinical development of **carotegrast** methyl has focused on its use as a short-term induction therapy. [3][7] No cases of PML were reported in the clinical trials. [3][21]

Experimental Protocols

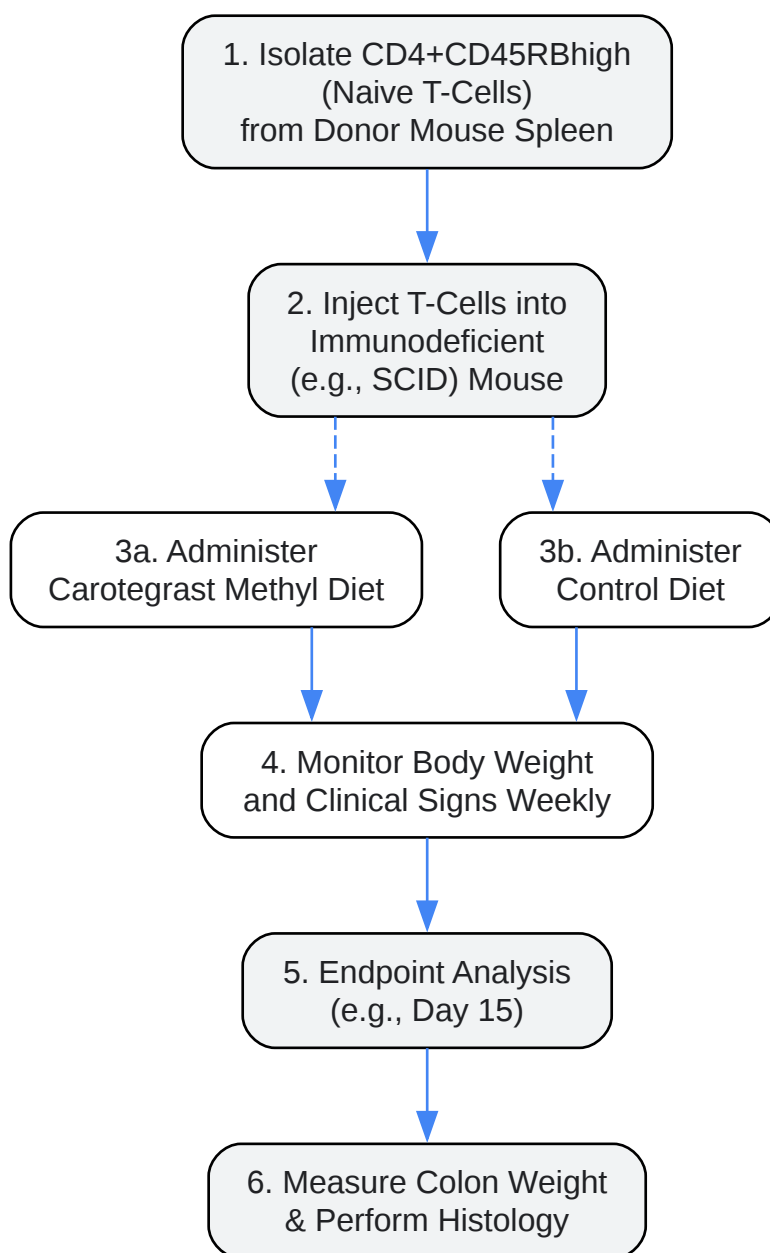
5.1 In Vitro Cell Adhesion Assay (Protocol Synopsis) This assay is used to determine the functional inhibitory concentration (IC50) of **carotegrast**.

- Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 or VCAM-1 and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.

- **Cell Preparation:** A human lymphocyte cell line expressing the target integrin (e.g., RPMI-8866 for $\alpha 4\beta 7$) is labeled with a fluorescent dye (e.g., Calcein-AM).
- **Inhibition:** Labeled cells are pre-incubated with varying concentrations of the test compound (**carotegrast**) for 30 minutes.
- **Adhesion:** The cell/compound mixture is added to the coated plates and incubated for 30-60 minutes to allow for cell adhesion.
- **Wash and Read:** Non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is quantified using a plate reader.
- **Data Analysis:** The fluorescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

5.2 IL-10 Deficient T-Cell Transfer Colitis Model (Protocol Synopsis) This is a standard preclinical model to evaluate the efficacy of therapeutic agents for IBD.

- **Cell Isolation:** CD4+ T-cells are isolated from the spleens of wild-type donor mice. The naive T-cell subset (CD4+CD45RB^{high}) is further purified using fluorescence-activated cell sorting (FACS).
- **Cell Transfer:** A suspension of purified naive T-cells is injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or Rag1^{-/-}).
- **Drug Administration:** Beginning at the time of cell transfer, recipient mice are fed a diet containing **carotegrast** methyl (e.g., 0.03% to 1% w/w) or a control diet.
- **Monitoring:** Mice are monitored weekly for body weight changes and clinical signs of colitis (e.g., wasting, diarrhea).
- **Endpoint Analysis:** After a predefined period (e.g., 15 days), mice are euthanized. The colon is excised, weighed, and processed for histological analysis to assess inflammation, epithelial cell hyperplasia, and inflammatory cell infiltration.
- **Outcome Measures:** The primary outcomes are a reduction in colon weight and improvement in the histological score in the drug-treated group compared to the control group.[\[12\]](#)[\[13\]](#)



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Caption: Workflow for the T-cell transfer experimental colitis model.

Conclusion

Carotegrast methyl represents a significant development in the management of ulcerative colitis, offering an oral, small-molecule therapeutic option. Its targeted mechanism of action, which selectively inhibits the trafficking of inflammatory leukocytes to the gut, has been validated through a robust preclinical and clinical development program. The active metabolite, **carotegrast**, is a potent dual antagonist of $\alpha 4 \beta 1$ and $\alpha 4 \beta 7$ integrins. Clinical studies have

confirmed its efficacy in inducing a clinical response in patients with moderately active UC, coupled with a favorable safety profile for short-term use. The comprehensive pharmacological data underscores its potential as a valuable induction therapy in the clinical armamentarium for inflammatory bowel disease.

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